3-[(4-substitutedpiperazin-1-yl)methyl]indoles belong to a class of heterocyclic organic compounds characterized by an indole ring substituted at the 3-position with a methylpiperazine moiety linked via a methylene bridge. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which stem from their ability to interact with various biological targets, including receptors and enzymes. [, , , , ]
This compound can be classified as an indole derivative with a piperidine moiety. It is often synthesized for research purposes and can be sourced from chemical suppliers such as Sigma-Aldrich and Enamine, which provide it for use in various scientific studies and applications . The structural formula indicates the presence of a piperidine ring, which is known for its role in enhancing the biological activity of compounds.
The synthesis of 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole typically involves several key steps:
Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and ensuring the selectivity of reactions .
The molecular structure of 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole can be described as follows:
The presence of both aromatic and aliphatic components in its structure suggests potential interactions with various biological macromolecules, enhancing its pharmacological profile.
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole can participate in several chemical reactions:
These reactions highlight its versatility as a synthetic intermediate or active pharmaceutical ingredient .
The mechanism of action for 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole is not fully elucidated but is believed to involve:
Further research is required to clarify its specific interactions and downstream effects within biological systems .
The physical and chemical properties of 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole include:
These properties are essential for determining its suitability for various applications in drug formulation and development .
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole has several potential applications:
3-[(4-Methylpiperidin-1-yl)methyl]-1H-indole (molecular formula: C₁₅H₂₀N₂; molecular weight: 228.33 g/mol) exemplifies a strategically engineered hybrid structure [1] [3] [4]. Its architecture features:
The compound's physicochemical profile is characterized by moderate lipophilicity (calculated LogP ~3.34-3.40) [3] [4] and topological polar surface area (TPSA) of 19.03 Ų, suggesting reasonable blood-brain barrier permeation potential – a key attribute for CNS-targeted therapeutics [4]. Spectroscopic identifiers include the canonical SMILES string CC1CCN(CC2=CNC3=C2C=CC=C3)CC1
and InChIKey DGCGMYNLCDVYMB-UHFFFAOYSA-N
[1]. Key experimentally predicted properties are summarized below:
Table 1: Physicochemical Properties of 3-[(4-Methylpiperidin-1-yl)methyl]-1H-indole
Property | Value | Source/Note |
---|---|---|
Molecular Formula | C₁₅H₂₀N₂ | [1] [3] [4] |
Molecular Weight | 228.33 g/mol | [1] [3] [4] |
Density | 1.096 g/cm³ | Predicted [3] |
Boiling Point | 370.5 °C at 760 mmHg | Predicted [3] |
Flash Point | 177.9 °C | Predicted [3] |
LogP (Partition Coefficient) | 3.34 - 3.40 | Calculated [3] [4] |
Topological Polar Surface Area (TPSA) | 19.03 Ų | [4] |
This structure classifies it within a significant subgroup of bioactive molecules: synthetic indole alkaloids incorporating a basic amine moiety. The 3-aminomethyl substitution pattern on the indole ring is particularly noteworthy, as it mimics the side chain topology of endogenous tryptamine derivatives and synthetic ligands targeting serotonin receptors and transporters [7].
Although direct pharmacological data for 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole is limited in the public domain (a key knowledge gap), its structural kinship to extensively researched bioactive molecules strongly suggests therapeutic potential, primarily in two domains:
Table 2: Structural Features and Associated Therapeutic Potential of Indole Derivatives
Structural Feature | Observed Bioactivity in Related Indoles | Potential Relevance to Target Compound |
---|---|---|
Indole Nucleus (C3 Modification) | • Essential for serotonin receptor binding. • Scaffold in antiviral agents (e.g., against Coxsackie, HSV-1, HCV). | Core recognition element for CNS targets; potential antiviral scaffold. |
Basic Piperidine Nitrogen | • Critical for 5-HT₃ antagonism. • Enhances blood-brain barrier penetration. • Common in sigma receptor ligands. | Facilitates CNS activity; potential for ion channel/receptor modulation. |
Methylene Linker (-CH₂-) | • Provides conformational flexibility for target engagement. • Seen in potent antiviral indole hybrids. | Allows optimal spatial orientation of indole/piperidine for binding. |
4-Methyl Group on Piperidine | • Modulates lipophilicity and steric bulk. • Can influence receptor subtype selectivity/metabolic stability. | Potential for tuning selectivity and pharmacokinetic properties. |
Significant research gaps exist regarding 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole, underscoring the need for focused investigation:
Table 3: Key Research Gaps and Recommended Studies for 3-[(4-Methylpiperidin-1-yl)methyl]-1H-indole
Research Gap | Recommended Targeted Studies | Expected Impact |
---|---|---|
Pharmacological Profiling | • In vitro screening: Serotonin receptor panel (5-HT₁A, 5-HT₂A, 5-HT₃, 5-HT₆, 5-HT₇), sigma receptors, monoamine transporters (SERT, DAT, NET). • Antiviral assays: VSV, HSV-1, Coxsackie B3/B4, HCV replicon models. | Validation of hypothesized neuropsychiatric/antiviral activity; identification of lead indications. |
Structure-Activity Relationship (SAR) | • Synthesis and testing of analogues: Variation of piperidine substituent (e.g., H, ethyl, phenyl at C4); replacement of piperidine with piperazine or morpholine; modification of linker length/rigidity. | Identification of critical pharmacophore elements; optimization of potency and selectivity. |
Synthetic Route Optimization | • Development of high-yield, scalable Mannich reactions or reductive amination protocols. • Exploration of asymmetric synthesis if chirality is introduced. | Improved access to material for biological testing; potential for chiral analogue development. |
ADMET Profiling | • In vitro assays: Metabolic stability (liver microsomes), CYP450 inhibition, plasma protein binding. • In silico and in vitro toxicity screening (e.g., hERG, Ames test). | Preliminary assessment of drug-likeness and safety liabilities. |
Target Deconvolution & Mechanism | • For active analogues: Radioligand binding/displacement, viral lifecycle stage determination (entry/replication), biochemical enzyme assays, co-crystallization studies. | Understanding of molecular mode of action; enabling rational design. |
The rationale for prioritizing studies on this compound is compelling. It represents a synthetically accessible prototype within a pharmacologically fertile chemotype. Bridging these knowledge gaps could unlock its potential as a novel CNS modulator or antiviral agent or provide valuable SAR insights for designing next-generation indole-piperidine therapeutics. Current commercial availability solely for research use [1] [4] [5] underscores its status as a pre-clinical investigational compound awaiting comprehensive biological evaluation.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: